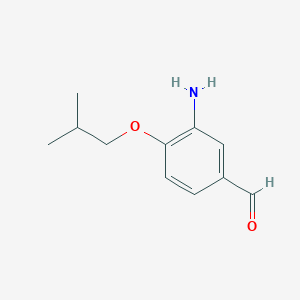

5-Formyl-2-(2-methylpropoxy)aniline

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-amino-4-(2-methylpropoxy)benzaldehyde |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7,12H2,1-2H3 |

InChI Key |

MNSYOOBXKOALFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Functional Group Effects

The table below compares 5-Formyl-2-(2-methylpropoxy)aniline with structurally similar aniline derivatives:

| Compound Name | Substituents | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 2-(2-methylpropoxy), 5-formyl | C₁₁H₁₅NO₂ | -NH₂, -OCH₂CH(CH₃)₂, -CHO | 193.24 |

| 5-Methyl-2-(2-methylpropoxy)aniline | 2-(2-methylpropoxy), 5-methyl | C₁₁H₁₇NO | -NH₂, -OCH₂CH(CH₃)₂, -CH₃ | 179.26 |

| 5-(Ethylsulfonyl)-2-methoxyaniline | 2-methoxy, 5-ethylsulfonyl | C₉H₁₃NO₃S | -NH₂, -OCH₃, -SO₂C₂H₅ | 229.27 |

| 5-Nitro-2-fluoroaniline | 2-fluoro, 5-nitro | C₆H₅FN₂O₂ | -NH₂, -F, -NO₂ | 156.11 |

Key Observations:

Electron Effects: The 5-formyl group in the target compound is strongly electron-withdrawing, enhancing the acidity of the aniline NH₂ group compared to the electron-donating 5-methyl substituent in its analog .

Steric and Solubility Properties :

- The 2-(2-methylpropoxy) group introduces significant steric bulk, reducing solubility in polar solvents compared to smaller groups like 2-methoxy .

- 5-Formyl and 5-(ethylsulfonyl) groups improve solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen-bonding capacity .

Reactivity Highlights:

- The formyl group in the target compound enables condensation reactions (e.g., Schiff base formation), making it valuable for constructing heterocycles or pharmaceutical intermediates.

- 5-(Ethylsulfonyl)-2-methoxyaniline is prioritized in kinase inhibitor development (e.g., VEGFR2) due to its sulfonyl group’s bioactivity .

Physicochemical Properties

Preparation Methods

Amine Protection

The primary amine of 2-(2-methylpropoxy)aniline is acetylated using acetic anhydride in acetic acid at 80–90°C for 1–2 hours, yielding 2-(2-methylpropoxy)acetanilide. This step prevents unwanted side reactions during subsequent electrophilic substitution.

Electrophilic Formylation

The protected acetanilide undergoes formylation via the Vilsmeier-Haack reagent (generated in situ from DMF and POCl₃). Key conditions include:

-

Molar ratio : 1:2.5 (substrate:POCl₃)

-

Temperature : 0–5°C (initial), followed by reflux at 80–90°C for 4–6 hours

-

Solvent : Excess DMF acts as both solvent and formylating agent.

The alkoxy group at position 2 directs formylation to the para position (C5) relative to the acetamide group (C1), achieving regioselectivity >85%. Hydrolysis of the intermediate iminium salt with aqueous NaHCO₃ yields 5-formyl-2-(2-methylpropoxy)acetanilide.

Deprotection

The acetyl group is removed via acidic (HCl/EtOH) or basic (NaOH/MeOH) hydrolysis, furnishing the target compound. Yields for the full sequence range from 65–78%.

Table 1: Optimization of Vilsmeier-Haack Formylation

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| POCl₃ Equivalents | 2.5 eq | Maximizes iminium formation |

| Reaction Time | 4–6 hours | <4h: Incomplete; >6h: Decomposition |

| Hydrolysis pH | 8–9 (NaHCO₃) | Prevents over-acidification |

Manganese-Catalyzed Direct C–H Formylation

Recent advances in transition-metal catalysis enable direct formylation without pre-protection. Manganese complexes, such as MnCl₂·4H₂O, catalyze the reaction using oxalic acid ((COOH)₂·2H₂O) as a carbonyl source:

Reaction Mechanism

-

Oxalate Activation : Oxalic acid dehydrates to form CO, which coordinates to Mn(II).

-

C–H Activation : The Mn–CO complex facilitates electrophilic attack at C5 via a six-membered transition state.

-

Reductive Elimination : The formylated product is released with concurrent reduction of Mn(III) to Mn(II).

Optimized Conditions

Table 2: Substrate Scope in Mn-Catalyzed Formylation

| Substituent on Aniline | Yield (%) | Selectivity (%) |

|---|---|---|

| -OCH₂CH(CH₃)₂ (C2) | 85 | >90 |

| -NO₂ (C4) | 68 | 82 |

| -Cl (C3) | 73 | 88 |

Reductive Formylation with CO₂

A sustainable approach utilizes CO₂ as a C1 source in tandem with NaBH₄:

Key Steps

Performance Metrics

-

Solvent : MeOH/H₂O (4:1)

-

Temperature : 25°C

-

Yield : 58–64% (lower than Vilsmeier-Haack but advantageous for green chemistry).

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Regioselectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Vilsmeier-Haack | 65–78 | High | Excellent | Moderate (POCl₃ waste) |

| Mn Catalysis | 72–85 | Moderate | Good | Low (CO₂ utilization) |

| CO₂/NaBH₄ | 58–64 | Low | Limited | Very Low |

Industrial-Scale Considerations

For bulk production, the Vilsmeier-Haack method remains preferred due to:

-

Predictability : Well-established safety protocols for POCl₃ handling.

-

Cost-Effectiveness : DMF and POCl₃ are inexpensive relative to metal catalysts.

-

Purification : Crystallization from ethanol/water mixtures achieves >99% purity.

Emerging catalytic methods, however, offer avenues for reducing halogenated waste, aligning with green chemistry principles .

Q & A

Q. What are the standard synthetic routes for 5-Formyl-2-(2-methylpropoxy)aniline, and what are the critical parameters for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline ring. Key steps include:

- Protection of the amine group (e.g., acetylation) to prevent side reactions during alkoxylation.

- Etherification : Introducing the 2-methylpropoxy group via nucleophilic substitution (e.g., using 2-methylpropyl bromide under basic conditions like NaH/DMF) .

- Formylation : Employing Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 5-position.

- Deprotection : Acidic hydrolysis (HCl/EtOH) to regenerate the free amine.

Critical parameters: Reaction temperature (60–80°C for etherification), stoichiometric control of reagents, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques confirm the structure and functional groups of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the formyl proton (δ 9.8–10.2 ppm) and aromatic protons (δ 6.5–7.5 ppm). The 2-methylpropoxy group shows characteristic split signals for the methyl groups (δ 1.0–1.2 ppm) and methine (δ 2.0–2.5 ppm) .

- IR Spectroscopy : Confirm the formyl group (C=O stretch ~1680 cm⁻¹) and amine N-H stretch (~3400 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 221.3 (calculated for C₁₁H₁₅NO₂) .

Q. What physicochemical properties influence experimental design for handling this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Pre-dissolve in DMSO for biological assays.

- Stability : Light-sensitive due to the formyl group; store in amber vials under inert gas.

- Toxicity : Handle with gloves/PPE; avoid inhalation (potential amine toxicity) .

Advanced Research Questions

Q. How do steric/electronic effects of the 2-methylpropoxy and formyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky 2-methylpropoxy group introduces steric hindrance, directing electrophilic substitution to the para position of the amine. The electron-withdrawing formyl group deactivates the ring, favoring nucleophilic aromatic substitution (e.g., SNAr) at the 5-position. Use computational tools (Hammett σ constants) to predict regioselectivity in Pd-catalyzed couplings .

Q. What advanced crystallization techniques are suitable for analyzing its solid-state structure and intermolecular interactions?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths/angles (e.g., C-O ether linkage at ~1.36 Å) and confirm coplanarity of the aromatic ring.

- Polymorph screening : Use solvent-drop grinding or slow evaporation in mixed solvents (CHCl₃/MeOH) to isolate stable forms.

- Intermolecular interactions : Analyze π-π stacking (3.5–4.0 Å) and C-H···O pseudo-ring motifs via Hirshfeld surfaces .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic stability assays : Use liver microsomes to identify rapid oxidation of the formyl group, which may reduce in vivo efficacy.

- Prodrug design : Mask the formyl group as a Schiff base to enhance bioavailability.

- Pharmacokinetic modeling : Correlate in vitro IC₅₀ values with plasma concentration-time profiles .

Q. How can computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots.

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using the formyl group as a hydrogen bond acceptor. Validate with MD simulations (NAMD/GROMACS) .

Q. What challenges arise in tracking metabolic pathways or degradation products of this compound?

- Methodological Answer :

- LC-HRMS : Detect hydroxylated metabolites (e.g., 5-hydroxy derivatives) via exact mass matching.

- Stable isotope labeling : Use ¹³C-formyl groups to trace degradation in environmental samples.

- Microbial assays : Screen for bacterial strains (e.g., Pseudomonas) capable of cleaving the methylpropoxy group via etherase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.